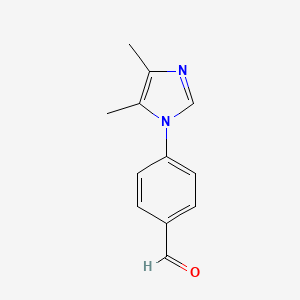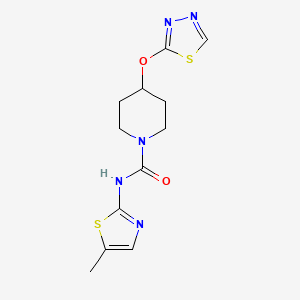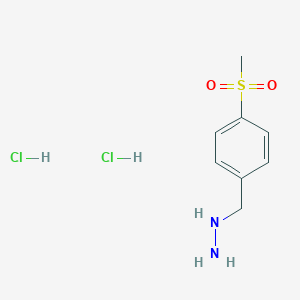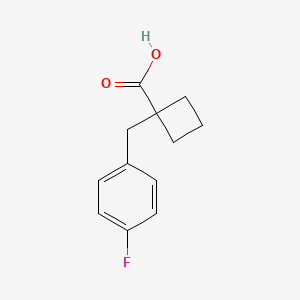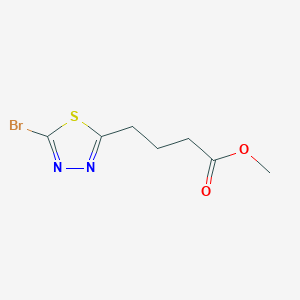
4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate is a useful research compound. Its molecular formula is C7H9BrN2O2S and its molecular weight is 265.13. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents antimicrobiens
Des dérivés de 1,3,4-thiadiazole, y compris le « 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate de méthyle », ont été synthétisés et évalués comme agents antimicrobiens puissants . Ces composés ont montré une activité significative contre diverses souches bactériennes et fongiques, notamment E. coli, B. mycoides et C. albicans .
Agents anticancéreux
Les dérivés de thiadiazole ont démontré leur efficacité dans divers modèles de cancer . Leur capacité à traverser les membranes cellulaires et à interagir fortement avec les cibles biologiques en fait des candidats potentiels pour les traitements anticancéreux .
Agents antiviraux
Les dérivés de thiadiazole ont montré un large éventail de propriétés pharmacologiques, y compris des activités antivirales . Leur capacité à traverser les membranes cellulaires leur permet d'interagir avec les particules virales et d'inhiber leur réplication .
Agents antibactériens
Il a été constaté que les dérivés de thiadiazole possédaient des propriétés antibactériennes . Ils ont été testés contre diverses souches bactériennes et ont montré une activité antibactérienne significative .
Agents antifongiques
Les dérivés de thiadiazole ont également été évalués pour leurs propriétés antifongiques . Ils ont montré une activité significative contre diverses souches fongiques, notamment C. albicans .
Agents antiparasitaires
Les dérivés de thiadiazole ont montré des activités antiparasitaires . Leur capacité à traverser les membranes cellulaires leur permet d'interagir avec les organismes parasites et d'inhiber leur croissance .
Orientations Futures
: Sigma-Aldrich: 5-Methyl-1,3,4-thiadiazol-2-ol : Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives : Design, synthesis, and biological evaluation of 1-(5-(benzylthio …) : 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio … : Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review
Mécanisme D'action
Target of Action
It is known that thiadiazole derivatives, which include this compound, have a broad spectrum of biological activities and can interact strongly with biological targets .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes , which could be a key factor in their interaction with their targets.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may affect multiple pathways .
Result of Action
Some thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models , suggesting potential cytotoxic effects.
Analyse Biochimique
Biochemical Properties
Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiadiazole ring in the compound is a bioisostere of pyrimidine, which allows it to disrupt processes related to DNA replication . This disruption is particularly effective against bacterial and cancer cells. The compound can inhibit the activity of enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis . Additionally, the bromine atom in the structure can participate in halogen bonding, further stabilizing its interactions with target biomolecules.
Cellular Effects
Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate has been shown to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) and subsequent damage to cellular components . This oxidative stress can trigger apoptosis in cancer cells, making the compound a potential anticancer agent. Furthermore, the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate involves several key interactions at the molecular level. The compound can bind to the active sites of enzymes involved in DNA synthesis, inhibiting their activity and preventing DNA replication . This binding is facilitated by the thiadiazole ring, which mimics the structure of pyrimidine bases in DNA. Additionally, the bromine atom can form halogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the interaction . The compound can also induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained oxidative stress and apoptosis in cancer cells, highlighting its potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound can induce toxic effects, including liver and kidney damage . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate is involved in several metabolic pathways, including those related to its degradation and elimination from the body. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and bioavailability, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate within cells and tissues are critical for its biological activity. The compound can be transported across cellular membranes by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the nucleus and mitochondria, where it exerts its effects . The distribution of the compound within tissues can also influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, the compound can accumulate in the mitochondria, where it induces oxidative stress and apoptosis . The subcellular localization of the compound is a key determinant of its biological effects and therapeutic potential.
Propriétés
IUPAC Name |
methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-12-6(11)4-2-3-5-9-10-7(8)13-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSQMGWPKMPUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=NN=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride](/img/structure/B2587860.png)
![2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate](/img/structure/B2587866.png)
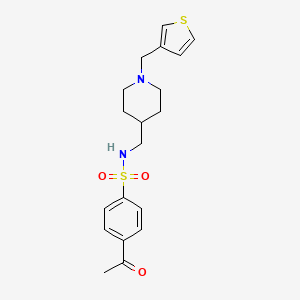
![2-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2587868.png)
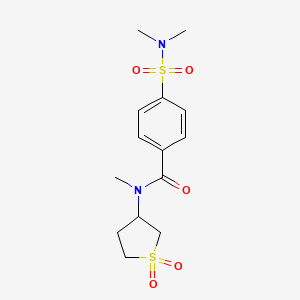

![2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2587871.png)
